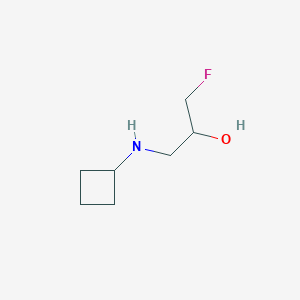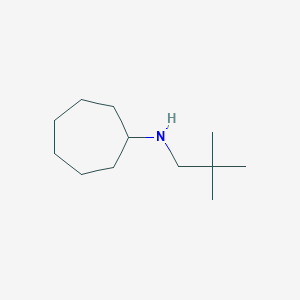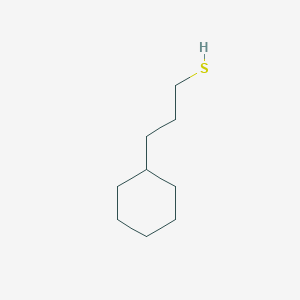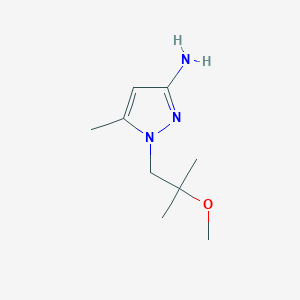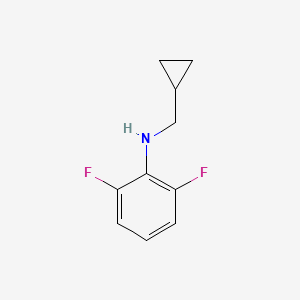
N-(cyclopropylmethyl)-2,6-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2,6-difluoroaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline ring substituted with two fluorine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2,6-difluoroaniline typically involves the reaction of 2,6-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the aniline, followed by the addition of cyclopropylmethyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclopropylmethyl)-2,6-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and selectivity towards these targets. The fluorine atoms may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine: A selective and potent kappa opioid receptor agonist.
N-cyclopropylmethylmorphinans: Display high affinity to opioid receptors and potent antinociceptive effects.
Uniqueness
N-(cyclopropylmethyl)-2,6-difluoroaniline is unique due to the presence of both cyclopropylmethyl and difluoroaniline moieties, which confer distinct chemical and biological properties. The combination of these groups can result in enhanced stability, reactivity, and specificity in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H11F2N |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,13H,4-6H2 |
InChI-Schlüssel |
JLUUDPCOTLWXGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




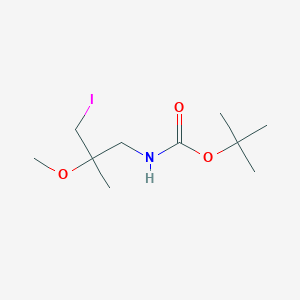
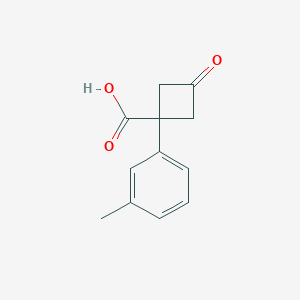
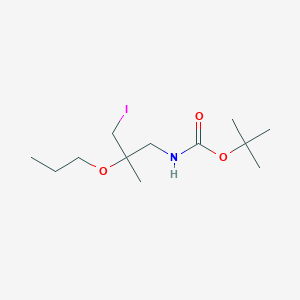
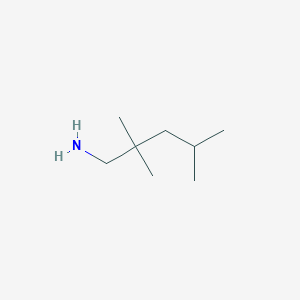
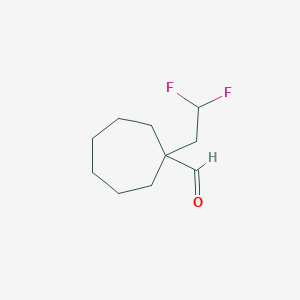
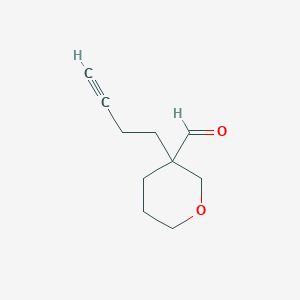
![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
